3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Molecular Structure Analysis
Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis and Structural Transformations
- A study by Sápi et al. (1997) highlights the synthesis and base-catalyzed ring transformation of similar β-lactams, providing insight into the structural prerequisites for ring transformations involving azetidin-2-one derivatives (Sápi et al., 1997).
Chemical Reactivity and Compound Synthesis
- Research by Sokolov et al. (2014) demonstrates the cyclocondensation of related compounds with 1,3-binucleophiles, leading to the formation of various heterocyclic derivatives (Sokolov et al., 2014).
- Metwally et al. (2016) describe the synthesis of new heterocyclic compounds based on related pyrazole derivatives, emphasizing their potential in creating diverse chemical structures (Metwally et al., 2016).
Novel Bioactive Compound Development
- Ayyash et al. (2019) synthesized novel 2-azetidinones from pyrazine dicarboxylic acid, highlighting their antimicrobial activity, which could be relevant in the context of the specified chemical (Ayyash et al., 2019).
Heterocyclic Compounds and Biological Activities
- Al-Adiwish et al. (2017) focused on the synthesis of new pyrazolo[5,1-c][1,2,4]triazines from 5-Aminopyrazole, exploring their biological activities and cytotoxicity, which could be relevant to similar compounds (Al-Adiwish et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3-[3-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-21(7-12-10-23-16(20-12)11-2-3-11)13-8-22(9-13)15-14(6-17)18-4-5-19-15/h4-5,10-11,13H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMIOCNULSWMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=N1)C2CC2)C3CN(C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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